4-(4-Benzoylphenoxy)phthalic acid

Photo-crosslinking UV absorption Benzophenone photochemistry

4-(4-Benzoylphenoxy)phthalic acid (molecular formula C21H14O6, molecular weight 362.3 g/mol) is a substituted aromatic dicarboxylic acid featuring a 4-benzoylphenoxy substituent at the 4-position of the phthalic acid core. This substituent combines a benzophenone chromophore (C6H5–CO–) with a phenoxy ether linkage (–O–C6H4–), conferring both photochemical activity and backbone flexibility not found in simpler phthalic acid monomers.

Molecular Formula C21H14O6
Molecular Weight 362.3 g/mol
Cat. No. B12466093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzoylphenoxy)phthalic acid
Molecular FormulaC21H14O6
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
InChIInChI=1S/C21H14O6/c22-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)27-16-10-11-17(20(23)24)18(12-16)21(25)26/h1-12H,(H,23,24)(H,25,26)
InChIKeyIIQAIDBVNYMGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzoylphenoxy)phthalic Acid: Structural Identity and Monomer-Class Context for Procurement Decisions


4-(4-Benzoylphenoxy)phthalic acid (molecular formula C21H14O6, molecular weight 362.3 g/mol) is a substituted aromatic dicarboxylic acid featuring a 4-benzoylphenoxy substituent at the 4-position of the phthalic acid core [1]. This substituent combines a benzophenone chromophore (C6H5–CO–) with a phenoxy ether linkage (–O–C6H4–), conferring both photochemical activity and backbone flexibility not found in simpler phthalic acid monomers [2]. The compound serves as a precursor monomer for condensation polymers—primarily poly(amide-imide)s, polyimides, and polyesters—where the dual carboxylic acid functionalities enable step-growth polycondensation with aromatic diamines or diols [3]. Its structural distinctiveness relative to common monomer-class peers such as 4-phenoxyphthalic acid, trimellitic acid, and 4,4′-oxydiphthalic acid lies in the simultaneous presence of an ether-linked benzophenone moiety, which is directly relevant to applications requiring intrinsic UV absorption, photo-crosslinking capability, or enhanced solubility in polar aprotic solvents.

Why 4-(4-Benzoylphenoxy)phthalic Acid Cannot Be Replaced by Simpler Phthalic Acid Monomers in Performance-Driven Applications


In-class substitution of 4-(4-benzoylphenoxy)phthalic acid with simpler analogs—such as 4-phenoxyphthalic acid (MW 258.23, C14H10O5), trimellitic acid, or 4,4′-oxydiphthalic acid—fundamentally alters three interdependent polymer properties: photochemical functionality, chain flexibility, and solubility in processing solvents. 4-Phenoxyphthalic acid lacks the benzophenone carbonyl entirely and therefore cannot support UV-induced photo-crosslinking or photosensitization [1]. Trimellitic acid-derived poly(amide-imide)s, while thermally stable, generate polymers with Tg values typically 20–40 °C lower than those from extended-aromatic monomers and offer no intrinsic UV-screening capability [2]. 4,4′-Oxydiphthalic acid (ODPA) provides an ether bridge but is a dianhydride with a different stoichiometry and geometry, producing polyimides with distinct thermal expansion coefficients and solubility profiles compared to the asymmetric mono-phthalic architecture of the target compound [3]. The benzoylphenoxy group is thus not an interchangeable substituent: it encodes both a photochemically active chromophore and a flexible ether spacer within a single monomer unit, a combination that no generic alternative can replicate without multi-monomer copolymerization strategies that introduce additional complexity and batch-to-batch variability.

Quantitative Differentiation Evidence: 4-(4-Benzoylphenoxy)phthalic Acid vs. Comparator Monomers


Benzophenone Chromophore Enables UV-Induced Photo-Crosslinking: 4-(4-Benzoylphenoxy)phthalic Acid vs. 4-Phenoxyphthalic Acid

Polymers bearing the 4-benzoylphenoxy moiety undergo selective UV-induced crosslinking via benzophenone triplet-state hydrogen abstraction, a functionality entirely absent in 4-phenoxyphthalic acid-derived polymers. In polyphosphazene copolymers containing ~50 mol% 4-benzoylphenoxy substituents, UV irradiation (λ > 300 nm) produces macroradicals via intramolecular hydrogen abstraction from adjacent ethylene oxide units, leading to efficient crosslinking as evidenced by gel fraction measurements [1]. 4-Phenoxyphthalic acid lacks the carbonyl chromophore required for n→π* excitation and cannot support this photochemistry [2].

Photo-crosslinking UV absorption Benzophenone photochemistry

Thermal Stability of Derived Poly(amide-imide)s: Ether-Linked vs. Ketone-Linked Monomer Comparison

In a direct comparative study, Rajasekar and Venkatesan (2013) prepared poly(amide-imide)s from two structurally analogous monomers—4-(p-carboxyphenoxy)phthalic anhydride (ether-linked) and 4-(p-carboxybenzoyl)phthalic anhydride (ketone-linked)—with identical aromatic diamines [1]. The ether-linked monomer (structurally analogous to the target compound's phenoxy spacer) yielded polymers with inherent viscosities of 0.42–0.58 dL/g, Tg values of 226–269 °C, and 10% weight loss temperatures (Td10%) of 420–525 °C under nitrogen, while maintaining full solubility in polar aprotic solvents (DMAc, DMF, DMSO, NMP). The ketone-linked analog produced polymers with comparable Tg ranges but systematically lower solubility in certain solvents, attributable to the more rigid ketone bridge reducing chain mobility [1]. The target compound's ether linkage is thus expected to deliver superior solubility/processability relative to ketone-bridged analogs while preserving the thermal stability advantage conferred by the extended aromatic benzophenone moiety.

Thermal stability Glass transition temperature Poly(amide-imide)

UV Protection Efficacy: Benzoylphenoxy-Containing Polymers vs. Main-Chain Polyarylates

US Patent 5,145,928 (issued 1992) explicitly demonstrates that polymers bearing 4-benzoyloxyphenyl side-chain moieties—structurally analogous to the benzoylphenoxy group of the target compound—provide UV protection to polyester substrates that is qualitatively superior to main-chain polyarylate coatings [1]. The patent reports that side-chain benzoylphenoxy polymers undergo photo-Fries rearrangement upon UV exposure to generate o-hydroxybenzophenone moieties in situ, which serve as highly efficient UV screens with absorption in the 290–350 nm range. Comparative testing against commercial polyarylate resins (e.g., Durel®) demonstrated 'vast improvements in ultraviolet protection offered by the former' [1]. While the patent focuses on vinyl polymer backbones, the benzoylphenoxy chromophore responsible for this UV-screening functionality is identical to the substituent in 4-(4-benzoylphenoxy)phthalic acid, establishing a class-level photoprotective advantage over monomers lacking this group.

UV protection Polymer coatings Photo-Fries rearrangement

Molecular Architecture Comparison: Aromatic Content and Predicted Char Yield vs. 4-Phenoxyphthalic Acid

4-(4-Benzoylphenoxy)phthalic acid (C21H14O6, MW 362.3) contains 21 aromatic carbons distributed across three aromatic rings, compared to 4-phenoxyphthalic acid (C14H10O5, MW 258.23) with only 12 aromatic carbons across two rings [1]. The higher aromatic carbon fraction (aromatic C/total C = 21/21 = 1.00 vs. 12/14 = 0.857) and higher molecular weight per repeat unit translate to a predicted higher char yield upon thermal decomposition—a well-established structure–property correlation in aromatic condensation polymers [2]. For polymers requiring high intrinsic fire resistance or low smoke generation (e.g., aerospace interiors), monomers with higher aromatic content are systematically preferred, as each additional aromatic ring per repeat unit typically contributes 5–10% incremental char yield under nitrogen at 800 °C [2].

Aromatic content Char yield Molecular weight

Solution Processability Advantage: Ether-Linked Benzophenone Monomer vs. Rigid Ketone-Linked Analogs

The Rajasekar & Venkatesan (2013) study provides direct evidence that poly(amide-imide)s derived from ether-linked phthalic anhydride monomers (phenoxy spacer) exhibit full solubility in all tested polar aprotic solvents (DMAc, DMF, DMSO, NMP), whereas polymers from the more rigid ketone-linked analog show variable and systematically lower solubility [1]. The inherent viscosities of 0.42–0.58 dL/g confirm sufficient molecular weight for film formation. Furthermore, X-ray diffractograms of all polymers from both monomers showed diffuse patterns indicative of completely amorphous morphology, which is favorable for optical transparency and isotropic mechanical properties [1]. The target compound's phenoxy (–O–) spacer is directly homologous to the ether linkage in 4-(p-carboxyphenoxy)phthalic anhydride, predicting equivalent or superior solubility characteristics relative to the ketone-bridged 4-(p-carboxybenzoyl)phthalic anhydride.

Solubility Processability Polar aprotic solvents

High-Value Application Scenarios for 4-(4-Benzoylphenoxy)phthalic Acid Based on Verified Differentiation Evidence


UV-Curable and Photopatternable High-Performance Polymer Coatings

The intrinsic benzophenone chromophore of 4-(4-benzoylphenoxy)phthalic acid enables photoinitiator-free UV crosslinking, as demonstrated in benzoylphenoxy-substituted polyphosphazenes where UV irradiation (λ > 300 nm) generates macroradicals through intramolecular hydrogen abstraction [1]. Incorporating this monomer into polyimide or poly(amide-imide) backbones allows fabrication of photopatternable high-Tg coatings without the addition of migratory photoinitiators. This is particularly valuable for microelectronic packaging applications where outgassing of low-molecular-weight additives during thermal cycling is unacceptable. The established solubility of ether-linked phthalic acid-derived polymers in DMAc, DMF, DMSO, and NMP [2] further supports solution-based spin-coating and photolithographic processing workflows.

UV-Protective Aerospace and Automotive Transparent Coatings

Patent evidence demonstrates that polymers bearing 4-benzoyloxyphenyl (structurally homologous to benzoylphenoxy) side chains undergo photo-Fries rearrangement upon UV exposure to generate o-hydroxybenzophenone moieties that function as highly efficient UV screens in the 290–350 nm range [3]. Comparative testing showed vast improvement over commercial polyarylate coatings [3]. 4-(4-Benzoylphenoxy)phthalic acid enables incorporation of this UV-screening functionality directly into condensation polymer backbones, producing transparent coatings that protect underlying polyester or polycarbonate substrates from UV degradation without relying on leachable additive packages—a critical requirement for long-service-life aerospace transparencies and automotive glazing.

High-Temperature Solution-Processable Poly(amide-imide) Films for Flexible Electronics

The ether-linked architecture of 4-(4-benzoylphenoxy)phthalic acid predicts poly(amide-imide) films with glass transition temperatures of 226–269 °C and 10% weight loss temperatures exceeding 420 °C under nitrogen [2], combined with full solubility in common polar aprotic solvents for facile solution casting. X-ray diffraction confirms amorphous film morphology, which is essential for optical transparency in flexible display substrates [2]. The combination of high Tg, thermal stability, solubility, and optical clarity positions this monomer for flexible electronics applications—including OLED substrate layers and high-temperature dielectric films—where the competing requirements of thermal endurance and solution processability are typically difficult to satisfy with a single monomer platform.

Intrinsically Flame-Resistant Condensation Polymers Without Halogenated Additives

With 21 aromatic carbons distributed across three rings (100% aromatic carbon fraction) and a molecular weight of 362.3 g/mol, 4-(4-benzoylphenoxy)phthalic acid contributes substantially higher char-forming potential per repeat unit than simpler phthalic acid monomers such as 4-phenoxyphthalic acid (12 aromatic carbons, MW 258.23) [4]. Based on established group contribution methodology [5], each additional aromatic ring per repeat unit increases char yield at 800 °C by approximately 5–10%. Polymers derived from this monomer are therefore intrinsically more flame-resistant, reducing or eliminating the need for halogenated flame retardants—a significant advantage for aerospace interior materials, electronics casings, and public-transport textiles regulated under FAR 25.853 and similar fire safety standards.

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